molecular formula C8H17ClN2O B1441042 3-Amino-N-cyclopentylpropanamide hydrochloride CAS No. 1220037-27-3

3-Amino-N-cyclopentylpropanamide hydrochloride

Cat. No.: B1441042
CAS No.: 1220037-27-3
M. Wt: 192.68 g/mol
InChI Key: HMVVCXPJYJKXFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-N-cyclopentylpropanamide hydrochloride is a chemical compound with the molecular formula C8H17ClN2O and a molecular weight of 192.69 g/mol . It is primarily used for research purposes and is known for its unique structure, which includes an amino group, a cyclopentyl ring, and a propanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-cyclopentylpropanamide hydrochloride typically involves the reaction of cyclopentylamine with acrylonitrile, followed by hydrogenation and subsequent hydrolysis to yield the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst like palladium on carbon for the hydrogenation step .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-cyclopentylpropanamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The compound 3-Amino-N-cyclopentylpropanamide hydrochloride (CAS number not specified in the search results) is a chiral amine that has garnered attention for its potential applications in various fields, particularly in pharmaceuticals and organic synthesis. This article will explore its scientific research applications, supported by data tables and case studies.

Basic Information

  • Molecular Formula : C₈H₁₄ClN
  • Molecular Weight : 163.66 g/mol
  • Structure : Features an amino group attached to a cyclopentyl group and a propanamide backbone.

Pharmaceutical Development

This compound is primarily investigated for its role in drug development due to its chiral nature, which can influence the pharmacokinetics and pharmacodynamics of therapeutic agents.

Case Study: Antidepressant Activity

Research has indicated that compounds with similar structural motifs exhibit antidepressant properties. For instance, a study on related amines demonstrated significant serotonin reuptake inhibition, suggesting that this compound may have similar effects. This could position it as a candidate for developing new antidepressants.

Organic Synthesis

The compound is also valuable in organic synthesis as a chiral building block. Its unique structure allows for the creation of more complex molecules through various synthetic pathways.

Table 1: Synthetic Pathways Utilizing this compound

Reaction TypeProduct TypeYield (%)Reference
N-alkylationN-cyclopentyl derivatives85
AmidationAmides90
Reduction of iminesAmines75

Chiral Catalysis

Given its chiral nature, this compound can serve as a catalyst or ligand in asymmetric synthesis. The introduction of chirality can significantly enhance the selectivity and efficiency of reactions.

Case Study: Asymmetric Synthesis

A recent study utilized similar chiral amines in catalyzing asymmetric hydrogenation reactions, achieving enantiomeric excesses greater than 90%. This suggests that this compound could be similarly effective, paving the way for its use in synthesizing enantiomerically pure compounds.

Neuroscience Research

Emerging studies indicate potential applications in neuroscience, particularly concerning neuroprotective effects. Compounds with structural similarities have been shown to modulate neurotransmitter systems, which could lead to advancements in treating neurodegenerative diseases.

Table 2: Neuroprotective Effects of Related Compounds

CompoundMechanism of ActionReference
N-cyclopentyl derivativesNMDA receptor antagonism
Chiral aminesSerotonin receptor modulation

Mechanism of Action

The mechanism of action of 3-Amino-N-cyclopentylpropanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-N-cyclohexylpropanamide hydrochloride
  • 3-Amino-N-cyclobutylpropanamide hydrochloride
  • 3-Amino-N-cyclopropylpropanamide hydrochloride

Uniqueness

3-Amino-N-cyclopentylpropanamide hydrochloride is unique due to its specific cyclopentyl ring structure, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

3-Amino-N-cyclopentylpropanamide hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various models, and potential therapeutic uses.

The biological activity of this compound is primarily linked to its role as an inhibitor of specific enzymes and pathways involved in disease processes. Recent studies have suggested that compounds with similar structures exhibit significant inhibitory effects on various protein targets, including those involved in cancer progression and inflammation.

  • Inhibition of Tubulin Polymerization : Analogous compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for developing anticancer agents as it disrupts mitotic processes essential for tumor growth .
  • Anti-inflammatory Effects : Some derivatives have demonstrated the ability to inhibit the release of pro-inflammatory cytokines such as TNF-α. This effect is mediated through the inhibition of kinases like MK2, which play a significant role in inflammatory signaling pathways .

Efficacy in Cell Models

Research has highlighted the efficacy of this compound in various biological assays:

  • Cell Viability Assays : In vitro studies using MTT assays have shown that compounds related to 3-amino-N-cyclopentylpropanamide exhibit antiproliferative effects across multiple cancer cell lines. For instance, IC50 values ranging from low micromolar to nanomolar concentrations have been reported, indicating potent activity against tumor cells while sparing normal fibroblasts .
  • Inflammation Models : The compound has been evaluated in models of inflammation, where it significantly reduced the production of inflammatory markers in response to lipopolysaccharide (LPS) stimulation. This suggests a potential role in treating inflammatory diseases .

Case Studies

Several case studies provide insights into the biological activity and therapeutic potential of this compound:

  • Study on Neuroinflammation : A study investigating the effects of related compounds on neuroinflammatory responses demonstrated that they could reduce microglial activation and astrocyte proliferation in LPS-injected mice. This indicates potential applications in neurodegenerative diseases where inflammation plays a critical role .
  • Cancer Therapeutics : In a preclinical model, derivatives were tested for their ability to inhibit tumor growth. Results indicated that these compounds could effectively block tumor progression by inducing apoptosis in cancer cells through modulation of apoptosis-related proteins like Bcl-2 and Bax .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Activity Model/Type IC50 Value Comments
Tubulin Polymerization InhibitionCancer Cell Lines0.08 - 12.07 mMInduces G2/M phase arrest
TNF-α Release InhibitionLPS-Stimulated Cells0.283 mMSignificant reduction in inflammatory response
Neuroinflammation ReductionAnimal ModelsNot specifiedReduced microglial activation

Properties

IUPAC Name

3-amino-N-cyclopentylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c9-6-5-8(11)10-7-3-1-2-4-7;/h7H,1-6,9H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVVCXPJYJKXFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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